BMS-754807

Catalog No.
S549096
CAS No.
1001350-96-4
M.F
C23H24FN9O
M. Wt
461.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-754807

CAS Number

1001350-96-4

Product Name

BMS-754807

IUPAC Name

(2S)-1-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrrolo[2,1-f][1,2,4]triazin-2-yl]-N-(6-fluoro-3-pyridinyl)-2-methylpyrrolidine-2-carboxamide

Molecular Formula

C23H24FN9O

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C23H24FN9O/c1-23(21(34)26-15-7-8-18(24)25-13-15)9-3-10-32(23)22-28-20(17-4-2-11-33(17)31-22)27-19-12-16(29-30-19)14-5-6-14/h2,4,7-8,11-14H,3,5-6,9-10H2,1H3,(H,26,34)(H2,27,28,29,30,31)/t23-/m0/s1

InChI Key

LQVXSNNAFNGRAH-QHCPKHFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS 754807, BMS-754807, BMS754807

Canonical SMILES

CC1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

Isomeric SMILES

C[C@]1(CCCN1C2=NN3C=CC=C3C(=N2)NC4=NNC(=C4)C5CC5)C(=O)NC6=CN=C(C=C6)F

The exact mass of the compound Bms-754807 is 461.20878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-754807 (CAS: 1001350-96-4) is a highly potent, orally bioavailable, and reversible small-molecule dual inhibitor targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Insulin Receptor (IR) . Unlike first-generation biologicals or strictly selective tool compounds, it is engineered for high cellular permeability and robust in vivo pharmacokinetic performance [1]. In procurement contexts, BMS-754807 is primarily sourced for advanced oncology research, specifically for integration into murine xenograft models and combination therapy screening workflows where dual pathway blockade is essential to prevent compensatory resistance mechanisms.

Substituting BMS-754807 with other small-molecule IGF-1R inhibitors, such as OSI-906 (Linsitinib) or NVP-AEW541, fundamentally alters experimental outcomes due to distinct kinase selectivity profiles [1]. While OSI-906 is highly selective for IGF-1R/IR, BMS-754807 exhibits deliberate polypharmacology, concurrently inhibiting MET, Aurora A/B, and TrkA/B at nanomolar concentrations [1]. This multi-kinase activity drives different phenotypic responses, particularly in cell cycle arrest and apoptosis assays. Furthermore, replacing BMS-754807 with strictly selective inhibitors often fails to replicate its potent synergistic effects when combined with cytotoxic agents, making it non-interchangeable in chemoresistance and combination screening workflows.

Target Potency vs. OSI-906 (Linsitinib)

In cell-free biochemical assays, BMS-754807 demonstrates significantly higher binding affinity for both primary targets compared to the clinical-stage comparator OSI-906 [1]. BMS-754807 achieves an IC50 of 1.8 nM for IGF-1R and 1.7 nM for IR, whereas OSI-906 requires 35 nM and 75 nM, respectively [1]. This >19-fold and >44-fold increase in potency allows researchers to utilize lower dosing regimens, minimizing solvent-induced cytotoxicity in sensitive cellular models.

Evidence DimensionCell-free kinase IC50 for IGF-1R and IR
Target Compound DataBMS-754807: 1.8 nM (IGF-1R) and 1.7 nM (IR)
Comparator Or BaselineOSI-906: 35 nM (IGF-1R) and 75 nM (IR)
Quantified Difference>19-fold higher potency for IGF-1R and >44-fold for IR
ConditionsCell-free recombinant kinase assays

Enables sharper dose-response curves and reduces off-target solvent effects in cellular assays by permitting low-nanomolar working concentrations.

Distinct Multi-Kinase Polypharmacology Profile

Unlike highly selective IGF-1R inhibitors, BMS-754807 provides concurrent blockade of secondary oncogenic drivers, which is critical for complex tumor microenvironment modeling . Profiling reveals potent inhibition of Aurora A (IC50 = 9 nM), Aurora B (25 nM), and MET (44 nM) . In contrast, comparators like OSI-906 lack meaningful activity against these secondary kinases [1]. This built-in multi-kinase inhibition dictates its specific efficacy in models where MET or Aurora kinase overexpression drives resistance.

Evidence DimensionIC50 for secondary kinase targets (Aurora A/B, MET)
Target Compound DataBMS-754807: Aurora A (9 nM), Aurora B (25 nM), MET (44 nM)
Comparator Or BaselineOSI-906: No significant activity against Aurora/MET
Quantified DifferenceNanomolar concurrent inhibition of Aurora/MET pathways absent in selective comparators
ConditionsIn vitro kinase selectivity panels

Essential for researchers requiring simultaneous blockade of IGF-1R/IR and secondary escape pathways (MET/Aurora) without formulating complex multi-drug cocktails.

High Permeability and In Vivo Processability

BMS-754807 was specifically optimized for high membrane permeability, a critical factor for in vivo processability and oral administration [1]. In PAMPA assays, it exhibits high permeability (387–713 nm/s at pH 7.4), translating to sufficient systemic exposure for robust xenograft efficacy via oral dosing (e.g., 25 mg/kg BID) [1]. This distinguishes it from earlier generation compounds or monoclonal antibodies that require intravenous or intraperitoneal injection, streamlining animal handling protocols.

Evidence DimensionMembrane permeability and dosing route
Target Compound DataBMS-754807: PAMPA 387–713 nm/s; supports oral (PO) dosing
Comparator Or BaselineBiologics and early-generation inhibitors: Require IV/IP administration
Quantified DifferenceHigh oral bioavailability enabling non-invasive BID dosing regimens
ConditionsPAMPA permeability assay and murine pharmacokinetic models

Simplifies in vivo experimental workflows and reduces animal stress compared to intravenously administered alternatives.

Quantitative Sensitization in Combination Screening

BMS-754807 is highly effective at reversing chemoresistance in combination screening workflows. In AsPC-1 pancreatic ductal adenocarcinoma models, the addition of BMS-754807 drastically reduced the IC50 of gemcitabine from a baseline of 9.7 μM down to 75 nM [1]. This ~129-fold sensitization demonstrates its quantitative utility as a combination agent to drive PARP-1 and caspase-3 cleavage, outperforming the baseline efficacy of standard cytotoxic monotherapies [1].

Evidence DimensionReduction in cytotoxic IC50 (Gemcitabine)
Target Compound DataBMS-754807 + Gemcitabine: IC50 = 75 nM
Comparator Or BaselineGemcitabine monotherapy: IC50 = 9.7 μM
Quantified Difference~129-fold increase in gemcitabine sensitivity
ConditionsAsPC-1 PDAC cell line proliferation assay

Validates the compound as a premium procurement choice for overcoming chemoresistance in high-throughput combination screening.

In Vivo Oncology Xenograft Modeling

Due to its high membrane permeability and established oral bioavailability, BMS-754807 is a highly validated small molecule for murine xenograft studies targeting the IGF-1R/IR axis[1]. It is particularly suited for models of pancreatic, colon, and pediatric cancers where non-invasive oral dosing (PO) is required over extended multi-week protocols.

Chemoresistance and Combination Therapy Screening

BMS-754807 is highly recommended for combination assays with taxanes (e.g., nab-paclitaxel) or nucleoside analogs (e.g., gemcitabine) [1]. Its ability to lower the IC50 of cytotoxic agents by over 100-fold makes it an essential tool for investigating synergistic apoptosis and overcoming IGF-1R-mediated escape mechanisms [2].

Multi-Pathway Blockade and Polypharmacology Studies

For researchers investigating complex tumor microenvironments, BMS-754807 provides a unique advantage over strictly selective inhibitors. Its concurrent nanomolar inhibition of Aurora A/B and MET pathways allows for the study of multi-kinase blockade without the compounding variables of mixing multiple distinct inhibitors [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

461.20878459 Da

Monoisotopic Mass

461.20878459 Da

Heavy Atom Count

34

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9E3353E8J

Pharmacology

Dual IGF-1R/InsR Inhibitor BMS-754807 is an oral small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (InsR) tyrosine kinases with potential antineoplastic activity. Dual IGF-IR/InsR inhibitor BMS-754807 binds reversibly to and inhibits the activities of IGF-1R and InsR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-1R and InsR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in mitogenesis, angiogenesis, and tumor cell survival.

Other CAS

1001350-96-4

Wikipedia

Bms-754807

Dates

Last modified: 08-15-2023
1: Majo VJ, Arango V, Simpson NR, Prabhakaran J, Kassir SA, Underwood MD, Bakalian M, Canoll P, John Mann J, Dileep Kumar JS. Synthesis and in vitro evaluation of [18F]BMS-754807: a potential PET ligand for IGF-1R. Bioorg Med Chem Lett. 2013 Jul 15;23(14):4191-4. doi: 10.1016/j.bmcl.2013.05.026. Epub 2013 May 16. PubMed PMID: 23743281.
2: Awasthi N, Zhang C, Ruan W, Schwarz MA, Schwarz RE. BMS-754807, a small-molecule inhibitor of insulin-like growth factor-1 receptor/insulin receptor, enhances gemcitabine response in pancreatic cancer. Mol Cancer Ther. 2012 Dec;11(12):2644-53. doi: 10.1158/1535-7163.MCT-12-0447. Epub 2012 Oct 9. PubMed PMID: 23047891.
3: Lee SJ, Kim EJ, Lee HJ, Kim SY, Oh SJ, Ryu JS, Moon DH, Ahn JH, Kim SW. A pilot study for the early assessment of the effects of BMS-754807 plus gefitinib in an H292 tumor model by [(18)F]fluorothymidine-positron emission tomography. Invest New Drugs. 2013 Jun;31(3):506-15. doi: 10.1007/s10637-012-9874-y. Epub 2012 Sep 18. PubMed PMID: 22987020.
4: Hou X, Huang F, Macedo LF, Harrington SC, Reeves KA, Greer A, Finckenstein FG, Brodie A, Gottardis MM, Carboni JM, Haluska P. Dual IGF-1R/InsR inhibitor BMS-754807 synergizes with hormonal agents in treatment of estrogen-dependent breast cancer. Cancer Res. 2011 Dec 15;71(24):7597-607. doi: 10.1158/0008-5472.CAN-11-1080. Epub 2011 Oct 31. PubMed PMID: 22042792; PubMed Central PMCID: PMC4004036.
5: Kolb EA, Gorlick R, Lock R, Carol H, Morton CL, Keir ST, Reynolds CP, Kang MH, Maris JM, Billups C, Smith MA, Houghton PJ. Initial testing (stage 1) of the IGF-1 receptor inhibitor BMS-754807 by the pediatric preclinical testing program. Pediatr Blood Cancer. 2011 Apr;56(4):595-603. doi: 10.1002/pbc.22741. Epub 2010 Dec 22. PubMed PMID: 21298745.
6: Huang F, Hurlburt W, Greer A, Reeves KA, Hillerman S, Chang H, Fargnoli J, Graf Finckenstein F, Gottardis MM, Carboni JM. Differential mechanisms of acquired resistance to insulin-like growth factor-i receptor antibody therapy or to a small-molecule inhibitor, BMS-754807, in a human rhabdomyosarcoma model. Cancer Res. 2010 Sep 15;70(18):7221-31. doi: 10.1158/0008-5472.CAN-10-0391. Epub 2010 Aug 31. PubMed PMID: 20807811.
7: Dinchuk JE, Cao C, Huang F, Reeves KA, Wang J, Myers F, Cantor GH, Zhou X, Attar RM, Gottardis M, Carboni JM. Insulin receptor (IR) pathway hyperactivity in IGF-IR null cells and suppression of downstream growth signaling using the dual IGF-IR/IR inhibitor, BMS-754807. Endocrinology. 2010 Sep;151(9):4123-32. doi: 10.1210/en.2010-0032. Epub 2010 Jul 7. PubMed PMID: 20610571.
8: Carboni JM, Wittman M, Yang Z, Lee F, Greer A, Hurlburt W, Hillerman S, Cao C, Cantor GH, Dell-John J, Chen C, Discenza L, Menard K, Li A, Trainor G, Vyas D, Kramer R, Attar RM, Gottardis MM. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR. Mol Cancer Ther. 2009 Dec;8(12):3341-9. doi: 10.1158/1535-7163.MCT-09-0499. Epub . PubMed PMID: 19996272.
9: Wittman MD, Carboni JM, Yang Z, Lee FY, Antman M, Attar R, Balimane P, Chang C, Chen C, Discenza L, Frennesson D, Gottardis MM, Greer A, Hurlburt W, Johnson W, Langley DR, Li A, Li J, Liu P, Mastalerz H, Mathur A, Menard K, Patel K, Sack J, Sang X, Saulnier M, Smith D, Stefanski K, Trainor G, Velaparthi U, Zhang G, Zimmermann K, Vyas DM. Discovery of a 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitor (BMS-754807) of insulin-like growth factor receptor (IGF-1R) kinase in clinical development. J Med Chem. 2009 Dec 10;52(23):7360-3. doi: 10.1021/jm900786r. PubMed PMID: 19778024.

Explore Compound Types